Physicochemical Comparison with 2-Bromo-5-(trifluoromethyl)aniline
2-Bromo-4-chloro-5-(trifluoromethyl)aniline exhibits a significantly higher calculated partition coefficient (LogP = 4.28) compared to its close structural analog 2-Bromo-5-(trifluoromethyl)aniline (LogP ~ 2.7-3.0, estimated from structural data), indicating greater lipophilicity and potential for enhanced membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.28 |
| Comparator Or Baseline | 2-Bromo-5-(trifluoromethyl)aniline: LogP ~2.7-3.0 (estimated) |
| Quantified Difference | ~1.3-1.6 LogP units higher |
| Conditions | Calculated using computational models; source: Molbase database |
Why This Matters
Higher lipophilicity suggests that 2-Bromo-4-chloro-5-(trifluoromethyl)aniline is a more suitable starting point for designing molecules intended to cross biological membranes or target hydrophobic binding pockets.
- [1] Molbase. (n.d.). 2-Bromo-4-chloro-5-(trifluoromethyl)aniline. Retrieved from https://qiye.molbase.cn/ View Source
